molecular formula C12H11ClN2O2 B1341327 Ethyl 4-Amino-8-chloroquinoline-3-carboxylate CAS No. 955328-43-5

Ethyl 4-Amino-8-chloroquinoline-3-carboxylate

Cat. No.: B1341327
CAS No.: 955328-43-5
M. Wt: 250.68 g/mol
InChI Key: DBWIDLPBVAAQBM-UHFFFAOYSA-N
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Description

Quinoline derivatives are widely recognized for their diverse biological activities, including antibacterial, antimalarial, and anticancer properties . This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-Amino-8-chloroquinoline-3-carboxylate typically involves a multi-step process. One common method starts with the Friedlander condensation of o-aminobenzophenones with diethylmalonate to form ethyl-2-oxoquinoline-3-carboxylates. This intermediate is then chlorinated using phosphorus oxychloride (POCl3) to yield ethyl-2-chloroquinoline-3-carboxylates .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but often employs optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to ensure high-quality production .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-Amino-8-chloroquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Various substituted quinoline derivatives.

    Oxidation Products: Quinoline N-oxides.

    Reduction Products: Reduced quinoline derivatives.

Scientific Research Applications

Ethyl 4-Amino-8-chloroquinoline-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex quinoline derivatives.

    Biology: Studied for its potential antibacterial and antimalarial activities.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-Amino-8-chloroquinoline-3-carboxylate involves its interaction with biological macromolecules. It can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it may inhibit key enzymes involved in cellular metabolism, contributing to its antibacterial and antimalarial effects .

Comparison with Similar Compounds

Uniqueness: Ethyl 4-Amino-8-chloroquinoline-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of amino, chloro, and carboxylate groups makes it a versatile compound for various applications in medicinal chemistry .

Properties

IUPAC Name

ethyl 4-amino-8-chloroquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O2/c1-2-17-12(16)8-6-15-11-7(10(8)14)4-3-5-9(11)13/h3-6H,2H2,1H3,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBWIDLPBVAAQBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1N)C=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60588697
Record name Ethyl 4-amino-8-chloroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60588697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

955328-43-5
Record name Ethyl 4-amino-8-chloroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60588697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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